4-Bromo-2-chloro-5-methylbenzaldehyde
Description
4-Bromo-2-chloro-5-methylbenzaldehyde is a halogenated benzaldehyde derivative with a molecular formula of C₈H₆BrClO and a calculated molecular weight of 233.49 g/mol. Its structure features a benzene ring substituted with a bromine atom at position 4, a chlorine atom at position 2, a methyl group at position 5, and an aldehyde functional group at position 1 (Figure 1). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where halogenated aromatic aldehydes are pivotal for constructing complex molecules.
Properties
Molecular Formula |
C8H6BrClO |
|---|---|
Molecular Weight |
233.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-5-methylbenzaldehyde |
InChI |
InChI=1S/C8H6BrClO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 |
InChI Key |
ARUHLGOZZDYPLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-methylbenzaldehyde can be achieved through several methods. One common approach involves the bromination and chlorination of 5-methylbenzaldehyde. The reaction typically uses bromine and chlorine in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-5-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Bromo-2-chloro-5-methylbenzoic acid.
Reduction: 4-Bromo-2-chloro-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-chloro-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-5-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The bromine and chlorine atoms can also participate in halogen bonding, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Key Insights :
- Positional isomerism (e.g., methyl at position 2 vs. 5) alters steric hindrance and electronic effects, influencing reactivity in cross-coupling reactions.
Functional Group Variants
Replacing the aldehyde group with other functionalities significantly alters applications:
Key Insights :
- Aldehydes (target compound) are more reactive toward nucleophiles (e.g., Grignard reagents) than esters or carboxylic acids.
- Carboxylic acid derivatives are preferred for salt formation or as ligands in catalysis .
Halogen Substitution Effects
Halogen type and electronic effects modulate reactivity:
Key Insights :
- Fluorine’s high electronegativity increases the aldehyde’s susceptibility to nucleophilic attack compared to chlorine.
- Trifluoromethyl groups (CF₃) introduce steric bulk and strong electron-withdrawing effects, making the compound valuable in medicinal chemistry .
Heterocyclic Analogs
Replacing the benzene ring with heterocycles alters aromaticity and electronic properties:
| Compound Name | Aromatic System | Molecular Formula | Key Differences |
|---|---|---|---|
| 4-Bromo-5-methyl-2-thiophenecarbaldehyde | Thiophene | C₆H₅BrOS | Enhanced π-electron density; utility in conductive polymers |
Key Insights :
- Thiophene-based aldehydes exhibit higher electron richness, favoring electrophilic substitution at distinct positions compared to benzene derivatives .
Biological Activity
4-Bromo-2-chloro-5-methylbenzaldehyde is an aromatic compound with significant biological activity, primarily due to its structure and functional groups. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H6BrClO |
| Molecular Weight | 233.49 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C8H6BrClO/c1-5-2-6(4-11)8(10)3-7(5)9/h2-4H,1H3 |
| Canonical SMILES | CC1=CC(=C(C=C1Br)Cl)C=O |
The unique arrangement of bromine, chlorine, and methyl groups on the benzene ring imparts distinct chemical properties that are valuable in various synthetic and research applications.
The biological activity of this compound is largely attributed to its aldehyde group, which can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes by modifying their active sites.
- Halogen Bonding : The presence of bromine and chlorine can enhance reactivity through halogen bonding, influencing interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) varies depending on the organism tested, indicating its potential as an antimicrobial agent.
Antifungal Properties
The compound has also demonstrated antifungal activity against species such as Candida. Research indicates that it effectively disrupts cellular processes in fungi, making it a candidate for further development in antifungal therapies.
Case Studies
- Antimicrobial Efficacy Study : A study assessed the effectiveness of this compound against a panel of bacterial strains. Results indicated significant inhibition at concentrations ranging from 50 to 200 µg/mL.
- Fungal Inhibition Study : Another investigation focused on its antifungal properties, revealing strong inhibitory effects with IC50 values suggesting effective concentrations for clinical relevance.
- Toxicological Assessment : While demonstrating promising antimicrobial properties, higher concentrations raised concerns regarding cytotoxic effects in vivo. Further research is necessary to establish safety profiles for therapeutic applications .
Comparative Analysis with Similar Compounds
To understand its unique position among similar compounds, a comparison is made with related benzaldehydes:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 2-Bromo-4-methylbenzaldehyde | Lacks chlorine atom | Moderate antibacterial activity |
| 4-Bromo-5-chloro-2-methylbenzaldehyde | Different substituent positions | Limited data available |
| 4-Methoxybenzyl 5-bromo-2-chlorobenzamide | Contains methoxy and amide groups | Enhanced biological activity observed |
The specific arrangement of substituents in this compound contributes to its unique reactivity and potential applications in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
